molecular formula C12H8 B7798959 Acenaphthylene CAS No. 34493-60-2

Acenaphthylene

Cat. No.: B7798959
CAS No.: 34493-60-2
M. Wt: 152.19 g/mol
InChI Key: HXGDTGSAIMULJN-UHFFFAOYSA-N
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Description

Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C12H8 . It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound is a yellow solid and is notable for its lack of fluorescence, which distinguishes it from many other polycyclic aromatic hydrocarbons .

Mechanism of Action

Target of Action

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH), is a compound that primarily targets fat tissues in the body . It can spread throughout the body and accumulate in organs such as the kidneys and liver .

Mode of Action

It is known that this compound can enter the body through various routes, including inhalation, ingestion, and dermal contact . Once in the body, it can interact with its targets and cause various changes. For instance, it can function as a ligand for some organometallic compounds .

Biochemical Pathways

This compound is metabolized via a series of reactions. It undergoes hydrogenation to form a more saturated compound, acenaphthene . Chemical reduction of this compound affords the radical anion sodium or potassium acenaphthalenide, which is used as a strong reductant . Furthermore, this compound is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by low to very low volatility, low solubility, and once dissolved, it volatilizes moderately while adsorbing very strongly to organic matter . When present in soil, it dissolves slowly . In just a matter of days, the pahs will leave your body through urine and feces .

Result of Action

For instance, a number of PAHs have caused tumors in laboratory animals that were exposed to PAHs through their food, from breathing contaminated air, and when it was applied to their skin .

Action Environment

The action of this compound can be influenced by various environmental factors. It is a solid that floats on water and is characterized by low to very low volatility . Its action can be influenced by factors such as temperature, presence of organic matter, and the pH of the environment . Furthermore, this compound can be found in various environmental sources, including vehicle exhaust, coal, coal tar, asphalt, wildfires, agricultural burning, and hazardous waste sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acenaphthylene can be synthesized through the dehydrogenation of acenaphthene. This process typically involves the use of a gas-phase dehydrogenation reaction . Another method involves the oxidation of acenaphthene using various oxidizing agents .

Industrial Production Methods: Industrially, this compound is produced as a byproduct in the processing of coal tar, where it constitutes about 2% of the total composition . The gas-phase dehydrogenation of acenaphthene is also employed on an industrial scale to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

    Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst.

    Reduction: Sodium or potassium metals are used as reducing agents.

    Polymerization: Lewis acid catalysts such as aluminum chloride are commonly used.

    Trimerization: High temperatures are required for the thermal trimerization process.

Major Products:

    Acenaphthene: Formed through hydrogenation.

    Sodium or Potassium Acenaphthalenide: Formed through reduction.

    Electrically Conductive Polymers: Formed through polymerization.

    Decacyclene: Formed through trimerization.

Comparison with Similar Compounds

    Acenaphthene: A hydrogenated derivative of acenaphthylene.

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with a similar structure but lacking the -CH=CH- unit.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness of this compound: this compound is unique due to its ortho- and peri-fused tricyclic structure, which imparts distinct chemical and physical properties. Unlike many other polycyclic aromatic hydrocarbons, this compound does not exhibit fluorescence, making it useful in specific applications where non-fluorescent materials are required .

Properties

IUPAC Name

acenaphthylene
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InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
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InChI Key

HXGDTGSAIMULJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
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Molecular Formula

C12H8
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Related CAS

25036-01-5
Record name Polyacenaphthylene
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DSSTOX Substance ID

DTXSID3023845
Record name Acenaphthylene
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Molecular Weight

152.19 g/mol
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Physical Description

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS]
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Boiling Point

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C
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Flash Point

122.0 °C (251.6 °F) - closed cup
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Solubility

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform
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Density

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C
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Vapor Pressure

0.00668 [mmHg], 0.0048 mm Hg at 25 °C
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Color/Form

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol

CAS No.

208-96-8, 34493-60-2
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Melting Point

200.3 to 202.1 °F (NTP, 1992), 89.4 °C
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acenaphthylene
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Acenaphthylene
Reactant of Route 3
Acenaphthylene
Reactant of Route 4
Acenaphthylene
Reactant of Route 5
Acenaphthylene
Reactant of Route 6
Acenaphthylene

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